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molecular formula C8H7ClFNO B8532542 3-chloro-4-fluoro-N-methylbenzamide

3-chloro-4-fluoro-N-methylbenzamide

Cat. No. B8532542
M. Wt: 187.60 g/mol
InChI Key: FHYOKHBHKIRBNR-UHFFFAOYSA-N
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Patent
US08541417B2

Procedure details

To a suspension of 3-chloro-4-fluorobenzoic acid (25.0 g, 143 mmol), Methylamine hydrochloride (11.60 g, 172 mmol), N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine hydrochloride (41.2 g, 215 mmol), and 1H-benzo[d][1,2,3]triazol-1-ol hydrate (32.9 g, 215 mmol) in DMF (Volume: 150 mL) was added 4-methylmorpholine (79 mL, 716 mmol) at 23° C. The reaction was stirred at 23° C. for 3 hr. The reaction mixture was diluted with water (500 mL) to furnish a yellow-orange solution. The solution was stirred overnight at 23° C. affording a suspension. The suspension was filtered, washed with H2O (3×100 mL), and the resulting solid was dried in vacuo at 30° C. to provide 3-chloro-4-fluoro-N-methylbenzamide (14.24 g, 76 mmol, 53.0% yield) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.78 (d, J=4.55 Hz, 3 H) 7.53 (t, J=8.97 Hz, 1 H) 7.86 (ddd, J=8.59, 4.80, 2.27 Hz, 1 H) 8.04 (dd, J=7.20, 2.15 Hz, 1 H) 8.51-8.65 (m, 1 H). ESI-MS: m/z 188.0 (M+H)+. Mp=108.3-110.0° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
41.2 g
Type
reactant
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5](O)=[O:6].Cl.CN.Cl.[CH2:16]([N:18]=C=NCCCN(C)C)C.O.N1(O)C2C=CC=CC=2N=N1.CN1CCOCC1>CN(C=O)C.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([NH:18][CH3:16])=[O:6] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1F
Name
Quantity
11.6 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
41.2 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
32.9 g
Type
reactant
Smiles
O.N1(N=NC2=C1C=CC=C2)O
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
79 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 23° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to furnish a yellow-orange solution
STIRRING
Type
STIRRING
Details
The solution was stirred overnight at 23° C.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
affording a suspension
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with H2O (3×100 mL)
CUSTOM
Type
CUSTOM
Details
the resulting solid was dried in vacuo at 30° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)NC)C=CC1F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 76 mmol
AMOUNT: MASS 14.24 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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